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Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B8359893

These application notes provide a comprehensive overview and detailed protocols for the
conjugation of BAY 1135626, a precursor for an auristatin-based antibody-drug conjugate
(ADC), to a monoclonal antibody. The described methodology is intended for researchers,
scientists, and drug development professionals working on the creation of targeted cancer
therapeutics.

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a promising class of biopharmaceutical drugs designed as a
targeted therapy for cancer. ADCs consist of a monoclonal antibody (mAb) that specifically
targets a tumor-associated antigen, covalently linked to a potent cytotoxic agent (payload) via a
chemical linker. This tripartite structure allows for the selective delivery of the cytotoxic payload
to cancer cells, thereby minimizing systemic toxicity and improving the therapeutic index.

BAY 1135626 is utilized in the synthesis of BAY 1129980, an auristatin-based anti-C4.4A
(LYPD3) ADC for non-small cell lung cancer research[1][2]. Auristatins, such as monomethyl
auristatin E (MMAE), are highly potent microtubule-inhibiting agents that are too toxic to be
administered as standalone drugs[3]. By conjugating them to a tumor-specific antibody, their
powerful cell-killing activity can be harnessed and directed specifically to cancer cells.

Principle of Cysteine-Based Conjugation

The protocol outlined below is based on a common and well-established method for ADC
production: the conjugation of a maleimide-activated drug-linker to free thiol (sulfhydryl) groups
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on the antibody. Native IgG antibodies have interchain disulfide bonds that can be partially
reduced to generate reactive thiol groups. These thiols then react with the maleimide group of
the drug-linker payload to form a stable thioether bond. This method allows for control over the
number of conjugated drug molecules, resulting in a more homogeneous ADC product[4][5].

The overall workflow involves three main steps:

e Antibody Reduction: Partial reduction of the antibody's interchain disulfide bonds to generate
free thiol groups.

o Conjugation: Reaction of the reduced antibody with the maleimide-activated BAY 1135626.
 Purification: Removal of unconjugated drug-linker and purification of the resulting ADC.

Experimental Protocols
Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.
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Reagent/Material

Supplier

Purpose

Monoclonal Antibody (IgG)

User-defined

Targeting moiety

BAY 1135626 (Maleimide-

activated)

Sourced as needed

Drug-linker payload

Tris(2-carboxyethyl)phosphine
(TCEP)

e.g., Thermo Fisher Scientific

Reducing agent

Phosphate Buffered Saline
(PBS),pH 7.4

e.g., Gibco

Buffer for antibody

Propylene Glycol

e.g., Sigma-Aldrich

Co-solvent for drug-linker

Dimethyl Sulfoxide (DMSO)

e.g., Sigma-Aldrich

Solvent for drug-linker

Desalting Columns (e.qg.,
Zeba™ Spin Desalting
Columns, 7K MWCO)

Thermo Fisher Scientific

Buffer exchange and

purification

Amicon® Ultra Centrifugal
Filter Units (e.g., 50 kDa
MWCO)

MilliporeSigma

Concentration and purification

Hydrophobic Interaction

Chromatography (HIC) Column

e.g., Tosoh Bioscience

ADC characterization (DAR)

Step-by-Step Conjugation Protocol

Step 1: Antibody Preparation and Reduction

o Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

o To generate reactive thiol groups, add a freshly prepared solution of TCEP to the antibody

solution. A typical starting point is a 2.5-fold molar excess of TCEP per mole of antibody.

 Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

» Remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8359893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Step 2: Conjugation of BAY 1135626 to the Antibody

e Immediately after antibody reduction and TCEP removal, prepare the BAY 1135626 solution.
Dissolve the maleimide-activated drug-linker in a minimal amount of DMSO and then dilute
with propylene glycol or another suitable co-solvent.

e Add the dissolved BAY 1135626 to the reduced antibody solution. A typical starting point is a
1.5 to 2-fold molar excess of the drug-linker over the available thiol groups (assuming
approximately 8 thiol groups per antibody after reduction).

 Allow the conjugation reaction to proceed for 1-2 hours at room temperature with gentle
mixing, protected from light.

» Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted
maleimide groups. Incubate for 20 minutes.

Step 3: Purification of the Antibody-Drug Conjugate

e The resulting ADC solution can be purified using a desalting column to remove unconjugated
drug-linker and other small molecules.

 For further purification and concentration, centrifugal filter units (e.g., 50 kDa MWCO) can be
used. Wash the ADC with PBS several times according to the manufacturer's protocol.

o The final purified ADC should be stored at 2-8°C or at -80°C for long-term storage, potentially
with the addition of a stabilizing buffer.

Characterization of the ADC

After purification, it is crucial to characterize the ADC to determine its concentration, drug-to-
antibody ratio (DAR), and purity.
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Parameter

Method

Description

ADC Concentration

UV-Vis Spectroscopy (A280)

Measure the absorbance at
280 nm to determine the
protein concentration.
Correction for the drug's
absorbance at this wavelength

may be necessary.

Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction
Chromatography (HIC-HPLC)

HIC separates ADC species
based on the number of
conjugated drug molecules.
The weighted average of the
different species provides the

average DAR.

Purity and Aggregation

Size Exclusion
Chromatography (SEC-HPLC)

SEC separates molecules
based on size and can be
used to determine the
percentage of monomeric ADC

and detect any aggregation.

Visual Representations

Signaling Pathway
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Extracellular Space

Antibody-Drug Conjugate
(e.g., BAY 1129980)

Tumor Antigen
(e.g., C4.4A)

D. Internalization

Intracellu*ar Space

Endosome

. Trafficking

Lysosome

/1. Payload Release

Cytotoxic Payload
(Auristatin)

5. Microtubule Disruption

Microtubules

6. Mitotic Arrest

Cell Death (Apoptosis)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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